Enhanced NMDA Receptor Antagonism vs. Phencyclidine (PCP) in Functional Electrophysiology
Tenocyclidine (TCP) demonstrates superior potency in blocking NMDA receptor-mediated neurotransmission compared to its closest analog, phencyclidine (PCP). In ex vivo brain slice electrophysiology experiments, TCP was shown to block NMDA-activated excitatory postsynaptic potentials (EPSPs) more potently than PCP [1]. This functional antagonism is consistent with its high binding affinity for the NMDA receptor-gated ion channel, quantified by a dissociation constant (Kd) of 9 nM [2].
| Evidence Dimension | Potency in blocking NMDA-activated EPSP |
|---|---|
| Target Compound Data | Blocks NMDA-activated EPSP more potently |
| Comparator Or Baseline | Phencyclidine (PCP): Blocks NMDA-activated EPSP less potently |
| Quantified Difference | Qualitative statement of greater potency; TCP Kd = 9 nM for the NMDA channel. |
| Conditions | Ex vivo brain slice electrophysiology |
Why This Matters
For researchers studying glutamatergic signaling, TCP provides a more potent tool than PCP for blocking NMDA receptor function, enabling the use of lower concentrations to minimize potential off-target effects in ex vivo and in vitro models.
- [1] Bertin Bioreagent. (2024). Tenocyclidine (hydrochloride) Analytical Standard, CAT N°: 17014. Product Datasheet. View Source
- [2] Bertin Bioreagent. (2024). Tenocyclidine (hydrochloride) Analytical Standard, CAT N°: 17014. Product Datasheet. View Source
